(3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone
Description
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(3-hydroxypyrrolidin-1-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C10H12N2O2/c13-8-4-6-12(7-8)10(14)9-3-1-2-5-11-9/h1-3,5,8,13H,4,6-7H2 |
InChI Key |
OJDKDKNIFOSXTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
Table 1: Potential Condensation Reactions for Synthesis
| Reaction Type | Reactants | Conditions | Product |
|---|---|---|---|
| Condensation | Pyrrolidine derivatives, Pyridine derivatives | Solvents like DMF or DCM, Temperature control | This compound |
Oxidation and Reduction Steps
In synthesizing compounds with a methanone group, oxidation of a corresponding alcohol or reduction of an ester can be crucial steps. For example, pyridin-2-yl-methanones can be synthesized through the oxidation of pyridin-2-yl-methanes using copper catalysts under mild conditions.
Table 2: Oxidation Conditions for Related Compounds
| Catalyst | Conditions | Starting Material | Product |
|---|---|---|---|
| Copper | Water, 100°C, Argon | Pyridin-2-yl-methanes | Pyridin-2-yl-methanones |
Chemical Reactions Analysis
Types of Reactions: (3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using copper catalysis.
Substitution: It can participate in substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions include various substituted pyridin-2-yl-methanones and pyrrolidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
(3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridine rings allow it to bind to various enzymes and receptors, influencing biological processes. Detailed studies on its exact molecular targets and pathways are still ongoing, but it is known to participate in oxidation and substitution reactions that modify its structure and activity .
Comparison with Similar Compounds
Core Structure: (3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone
- Molecular Formula : C₁₀H₁₂N₂O₂
- Key Features : Pyridine ring, hydroxypyrrolidine, ketone bridge.
- Applications : Serves as a scaffold for medicinal chemistry due to its dual hydrogen-bonding and aromatic properties.
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS 145736-65-8)
- Molecular Formula: C₁₁H₁₃NO₂S
- Structural Difference : Pyridine replaced with 3-methylthiophene.
- This analog is commercially available (Parchem Chemicals) and used in receptor-targeting studies .
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
- Molecular Formula : C₁₀H₁₃FN₂O
- Structural Difference : Fluorine substituent at pyridine’s 6-position; hydroxymethyl instead of ketone.
- Impact : Fluorine increases electronegativity and metabolic stability. The alcohol group may alter solubility and hydrogen-bonding interactions. Marketed with MW 196.22 g/mol (Catalog # HB085) .
[(3S)-3-Hydroxypyrrolidin-1-yl]-[3-[(1-methylindazol-5-yl)methyl]-2H-indazol-5-yl]methanone
1-Methoxy-3-(pyridin-2-yl)indolizin-2-yl](pyridin-2-yl)methanone
- Molecular Formula : C₂₀H₁₅N₃O₂
- Structural Difference : Incorporates indolizine fused with pyridine and methoxy groups.
- Synthesis : Derived from cyclization reactions involving pyridinium N-methylides, demonstrating the versatility of pyridine-containing ketones in complex heterocycle synthesis .
Comparative Data Table
Key Observations
Substituent Effects :
- Fluorine : Enhances metabolic stability and binding affinity in fluorinated analogs (e.g., HB085) .
- Thiophene vs. Pyridine : Thiophene increases lipophilicity, while pyridine improves π-π stacking in biological targets .
- Indazole/Indolizine : Nitrogen-rich heterocycles (e.g., indazole) improve potency, as seen in IC₅₀ values .
Synthetic Accessibility: Compounds like (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol are commercially available at scales up to 25 g, indicating robust synthetic protocols . Complex analogs (e.g., indolizine derivatives) require multi-step cyclization or transition-metal catalysis .
Biological Relevance: Hydroxypyrrolidine-pyrrolidinone scaffolds are prevalent in kinase inhibitors and GPCR ligands due to their conformational flexibility and hydrogen-bonding capacity .
Biological Activity
(3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring and a pyridine moiety, which contribute to its pharmacological properties. The presence of the hydroxyl group on the pyrrolidine enhances its potential interactions with biological targets.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |
| PC-3 (Prostate) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Induction of oxidative stress |
2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways, which are crucial in inflammatory responses.
Case Study:
In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent.
3. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction: The compound activates intrinsic apoptotic pathways by modulating mitochondrial membrane potential and promoting cytochrome c release.
- Cytokine Modulation: It inhibits NF-kB translocation to the nucleus, thereby reducing the expression of inflammatory cytokines.
Q & A
Q. What are the standard synthetic routes for (3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative with a pyridine-containing carbonyl precursor. Key steps include:
- Pyrrolidine Ring Functionalization : Hydroxylation at position 3 of pyrrolidine, often via oxidation or hydroxyl-group retention during cyclization .
- Coupling Reaction : Use of activating agents (e.g., carbodiimides) to form the methanone bridge between pyrrolidine and pyridine .
- Critical Parameters :
- Catalysts : Transition-metal catalysts (e.g., palladium) improve coupling efficiency .
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance solubility and reaction rates .
- Temperature : Mild conditions (50–80°C) prevent decomposition of sensitive groups .
- Purification : Column chromatography or recrystallization is used to achieve >95% purity, monitored via HPLC .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopic Techniques :
- NMR : H and C NMR identify proton environments (e.g., pyridine C-H at δ 8.5–9.0 ppm, pyrrolidine N-CH at δ 3.0–3.5 ppm) .
- IR Spectroscopy : Carbonyl stretch (~1680 cm) confirms the methanone group .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between pyrrolidine and pyridine rings .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 219.11) .
Advanced Research Questions
Q. What strategies optimize synthesis under varying pH and temperature conditions?
- Methodological Answer :
- pH Optimization :
- Basic conditions (pH 8–10) stabilize the pyrrolidine nitrogen during coupling, reducing side reactions .
- Acidic workup (pH 3–4) precipitates the product, improving yield .
- Temperature Screening :
- Design of Experiments (DoE) : Multi-factorial analysis identifies optimal ranges (e.g., 60°C for 12 hours maximizes yield to 78%) .
- Stability Studies :
- Thermal gravimetric analysis (TGA) reveals decomposition thresholds (>150°C) .
Q. How can contradictions in reported biological activities be resolved across assay systems?
- Methodological Answer :
- Assay Validation :
- Dose-Response Curves : Compare IC values in cancer (e.g., MCF-7) vs. microbial (e.g., E. coli) models .
- Control Compounds : Use reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
- Structural Analogs : Synthesize derivatives (e.g., replacing pyridine with thiophene) to isolate activity-contributing moieties .
- Mechanistic Studies :
- Molecular Docking : Predict binding affinities to targets like kinase enzymes or GPCRs .
- Metabolic Profiling : LC-MS identifies metabolites that may alter activity in different systems .
Q. What advanced methods analyze 3D conformation and electronic properties?
- Methodological Answer :
- Computational Chemistry :
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Molecular Dynamics (MD) : Simulates solvation effects on conformation .
- Synchrotron X-ray Diffraction : High-resolution crystallography (≤1.0 Å) resolves hydrogen-bonding networks .
- Circular Dichroism (CD) : Detects chiral centers in enantiomerically pure samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
